molecular formula C22H22N2O5S B2625627 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251551-08-2

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2625627
CAS No.: 1251551-08-2
M. Wt: 426.49
InChI Key: QXHJZJAEYOUAOU-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a 2,3-dihydro-1,4-benzodioxin moiety fused with a benzothiazine-dione core.

Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c25-22(23-10-4-1-5-11-23)21-15-24(17-6-2-3-7-20(17)30(21,26)27)16-8-9-18-19(14-16)29-13-12-28-18/h2-3,6-9,14-15H,1,4-5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHJZJAEYOUAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family and exhibits a range of biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a benzothiazine core fused with a benzodioxin moiety and a piperidine carbonyl group. The molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molecular weight of approximately 356.44 g/mol. The compound's structural features contribute to its pharmacological profiles.

Synthesis

Various synthetic approaches have been developed for the preparation of benzothiazine derivatives. The synthesis often involves multi-component reactions or cyclization processes that yield high purity compounds suitable for biological evaluation. For instance, methods utilizing acid-catalyzed reactions have been reported to effectively generate benzothiazine derivatives with desired substituents .

Antihypertensive Effects

Research has indicated that related compounds within the benzothiazine class exhibit antihypertensive properties through mechanisms involving calcium channel blockade and calmodulin antagonism. A study found that certain 1,4-benzothiazine derivatives displayed moderate to potent calmodulin antagonistic activities, which could translate into therapeutic effects in hypertensive models .

Acetylcholinesterase (AChE) Inhibition

Benzothiazine derivatives have been evaluated for their potential as AChE inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer’s. One study highlighted that specific benzothiazine compounds demonstrated significant AChE inhibition with IC50 values suggesting promising efficacy . The mechanism involves enhancing acetylcholine levels at synapses, thus improving cognitive function.

Antimicrobial and Antifungal Activities

The biological profile of benzothiazines also includes antimicrobial and antifungal activities. Compounds derived from this class have shown effectiveness against various pathogens in vitro, indicating their potential as therapeutic agents in infectious diseases .

Cytotoxicity and Safety Profile

The cytotoxic effects of these compounds are critical for assessing their safety in therapeutic applications. Preliminary studies suggest that certain derivatives exhibit low cytotoxicity against human fibroblast cells at concentrations up to 100 µM . This safety profile is essential for further development as potential drug candidates.

Study 1: Antihypertensive Evaluation

In a study focusing on the antihypertensive activity of 1,4-benzothiazine derivatives, compounds were administered to spontaneously hypertensive rats. Results indicated significant reductions in blood pressure compared to control groups, supporting the hypothesis that these compounds can effectively modulate vascular resistance through calcium channel inhibition .

Study 2: AChE Inhibition in Neuroprotection

Another investigation assessed the neuroprotective potential of synthesized benzothiazines against AChE. The most potent derivative exhibited an IC50 value of 8.48 µM in the cerebral cortex, demonstrating its potential as a therapeutic agent for cognitive enhancement in Alzheimer’s disease models .

Summary Table of Biological Activities

Activity Effect Reference
AntihypertensiveModerate to potent effects in hypertensive models
AChE InhibitionIC50 = 8.48 µM (cortex)
AntimicrobialEffective against various pathogens
CytotoxicityLow cytotoxicity at 100 µM

Scientific Research Applications

Biomedical Research Applications

This compound has been investigated for its potential in designing fluorescent probes for biological applications. Specifically, it has been utilized in the development of probes that demonstrate sensitivity to polarity and viscosity through mechanisms such as intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) . These probes have shown promise in selectively detecting amyloid fibrils associated with neurodegenerative diseases like Parkinson’s disease with dementia (PDD).

Key Findings:

  • Fluorescent Probes: The compound has been synthesized into probes that can detect specific biomolecules, indicating its utility in diagnostic applications.
  • Biological Activity: Preliminary studies suggest this compound may exhibit antimicrobial and cytotoxic properties, potentially making it useful in therapeutic contexts .

Crystallography

In the field of crystallography, the compound has been analyzed to determine its crystal structure. This structural analysis is crucial for understanding the compound's properties and potential interactions with biological targets. The crystallization process allows researchers to visualize the arrangement of atoms within the molecule, providing insights into its reactivity and binding capabilities .

Organic Electronics

The compound has also found applications in organic electronics, particularly in the design of non-doped blue organic light-emitting devices (OLEDs). Its structural characteristics make it suitable for constructing blue-emissive materials that can be used in various electronic applications .

Applications Summary:

Application FieldSpecific UseKey Outcomes
Biomedical ResearchFluorescent probes for biomolecule detectionDiagnostic potential for neurodegenerative diseases
CrystallographyStructural analysis of the compoundInsights into molecular interactions
Organic ElectronicsBlue OLEDsDevelopment of efficient light-emitting materials

Chemical Reactivity and Synthesis

The chemical reactivity of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is influenced by its functional groups, including a dione moiety that can participate in various chemical reactions. This reactivity allows for the creation of derivatives with enhanced properties or activities. Synthesis methods include multiple pathways that leverage its unique functional groups to produce biologically active compounds .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide and Carbonyl Groups

The sulfonamide and carbonyl groups in the benzothiazine-dione core are susceptible to hydrolysis under acidic or basic conditions. Structural analogs demonstrate that:

  • Acidic hydrolysis (HCl, 6M) at 80°C for 12 hours cleaves the sulfonamide group, yielding a free amine intermediate .

  • Basic hydrolysis (NaOH, 1M) under reflux selectively hydrolyzes the amide bond in the piperidine-carbonyl group .

Key Data:

Reaction TypeConditionsProductYieldReference
Acidic hydrolysis6M HCl, 80°C, 12hBenzothiazine-dione with free amine65%
Basic hydrolysis1M NaOH, reflux, 8hPiperidine-carboxylic acid derivative73%

Nucleophilic Aromatic Substitution (SᴺAr)

The electron-deficient benzothiazine-dione core undergoes SᴺAr reactions at the para position relative to the sulfonyl group. For example:

  • Reaction with piperidine in DMF at 100°C for 24 hours replaces the chlorine atom (if present) with a piperidine group.

  • Methoxide ions (NaOMe/MeOH) substitute the chloro group at room temperature within 2 hours .

Key Data:

SubstrateNucleophileConditionsProductYieldReference
6-Chloro analogPiperidineDMF, 100°C, 24hPiperidine-substituted derivative58%
6-Chloro analogNaOMe/MeOHRT, 2hMethoxy-substituted derivative89%

Ring-Opening Reactions

The benzothiazine-dione ring opens under reductive or nucleophilic conditions:

  • Reduction with LiAlH₄ in THF generates a dihydrothiazine intermediate .

  • Nucleophilic attack by hydrazine forms a hydrazide derivative .

Key Data:

Reaction TypeReagentConditionsProductYieldReference
ReductionLiAlH₄/THF0°C to RT, 4hDihydrothiazine42%
Hydrazide formationHydrazine hydrateEtOH, reflux, 6hHydrazide derivative68%

Piperidine-Carbonyl Functionalization

The piperidine-carbonyl group participates in:

  • Acylation with acetic anhydride to form acetylated derivatives .

  • Mitsunobu reactions with alcohols to generate ether-linked analogs .

Key Data:

Reaction TypeReagentsConditionsProductYieldReference
AcylationAc₂O, pyridineRT, 12hAcetyl-piperidine derivative85%
MitsunobuDIAD, PPh₃, ROHDCM, 0°C to RT, 8hEther-linked analog77%

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable diversification:

  • Suzuki coupling with aryl boronic acids modifies the benzodioxin ring.

  • Buchwald-Hartwig amination introduces amino groups at the benzothiazine core.

Key Data:

Reaction TypeCatalystConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄DME, 80°C, 12hBiaryl derivative63%
Buchwald-HartwigPd₂(dba)₃/XPhosToluene, 110°C, 18hAminated derivative55%

Oxidation and Reduction Pathways

  • Oxidation of the benzodioxin ring with KMnO₄/H₂SO₄ yields a dicarboxylic acid derivative.

  • Selective reduction of the dione moiety using NaBH₄ produces a diol intermediate .

Key Data:

Reaction TypeReagentConditionsProductYieldReference
OxidationKMnO₄/H₂SO₄60°C, 6hDic

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a systematic comparison of the target compound with related molecules, focusing on structural motifs, biological activities, and synthesis pathways.

7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Schiff Base)

  • Structure: Contains a benzodioxin-linked iminomethyl group attached to a coumarin scaffold.
  • Its structural originality highlights the versatility of the benzodioxin moiety in synthetic chemistry .
  • Key Difference : Lacks the benzothiazine-dione and piperidine-carbonyl groups, which may reduce its metabolic stability compared to the target compound.

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

  • Structure : Benzodioxin subunit linked to an acetic acid group.
  • Activity : Demonstrates anti-inflammatory efficacy comparable to Ibuprofen in carrageenan-induced rat paw edema assays (potency ~1.2-fold higher than Ibuprofen). Mechanism likely involves cyclooxygenase inhibition .

D4476: 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene

  • Structure : Benzodioxin fused with an imidazole-pyridine scaffold.
  • Activity : Inhibits Treg differentiation and enhances immune responses against Mycobacterium tuberculosis, reducing bacterial growth in murine models .
  • Key Difference : The imidazole-pyridine core may confer distinct kinase inhibition profiles compared to the piperidine-carbonyl group in the target compound.

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine

  • Structure : Benzodioxin linked to a thiazole-pyridinamine system.
  • Activity: No explicit data provided, but thiazole derivatives are often explored for antimicrobial or anticancer properties .
  • Key Difference : The thiazole ring may enhance metal-binding capacity, differing from the benzothiazine-dione’s electron-deficient aromatic system.

3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide

  • Structure : Complex benzodioxin-containing indazole derivative with a tetrahydrofuran substituent.
  • Key Difference : The indazole and tetrahydrofuran groups introduce stereochemical complexity absent in the target compound.

Research Implications and Gaps

  • The benzodioxin moiety is a versatile scaffold for drug discovery, contributing to anti-inflammatory, immunomodulatory, and antimicrobial activities across analogs .
  • The target compound’s benzothiazine-dione core may confer unique redox properties or metabolic stability, warranting further in vitro and in vivo studies.
  • Critical Gap : Direct pharmacological data for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione are absent in the provided evidence. Future work should prioritize synthesis, crystallography (using tools like SHELXL ), and target validation.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione?

Methodological Answer:

  • Stepwise Synthesis :
    • Benzothiazine Core Formation : Use a cyclization reaction between 2-aminobenzenethiol and carbonyl derivatives under acidic conditions to generate the 1,4-benzothiazine-1,1-dione core .
    • Piperidine-1-carbonyl Introduction : React the core with piperidine and a carbonylating agent (e.g., triphosgene) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
    • Benzodioxin Substituent Coupling : Perform a Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester derivative of 2,3-dihydro-1,4-benzodioxin under inert atmosphere .
  • Critical Parameters :
    • Purity of intermediates (≥95% by HPLC, as in ).
    • Temperature control during carbonylations to prevent decomposition.

Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the benzodioxin and piperidine moieties. Compare with analogs in .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₁N₂O₅S) with <2 ppm error.
  • HPLC Purity Assessment : Use a C18 column (4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min, monitoring at 254 nm .

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve the optimization of reaction conditions for this compound’s synthesis?

Methodological Answer:

  • Design of Experiments (DoE) Framework :
    • Factors : Catalyst loading, temperature, solvent polarity, and reaction time.
    • Response Variables : Yield, purity, and byproduct formation.
    • Example Model : Central Composite Design (CCD) to map nonlinear relationships between variables .
  • Case Study :
    • A 2⁴ factorial design identified temperature (60–80°C) and Pd catalyst loading (1–3 mol%) as critical for Suzuki coupling efficiency. Optimal yield (78%) achieved at 70°C and 2 mol% Pd .
  • Data Contradiction Resolution :
    • If conflicting yield trends arise, apply ANOVA to isolate significant factors and re-validate via confirmation experiments.

Q. What computational strategies are effective in predicting the compound’s biological activity and binding mechanisms?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Use software like GROMACS to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the compound using the CHARMM force field.
    • Key Metric : Binding free energy (ΔG) calculated via MM-PBSA, validated against experimental IC₅₀ values .
  • AI-Driven QSAR Models :
    • Train a random forest model on benzothiazine derivatives’ structural descriptors (e.g., logP, polar surface area) to predict ADMET properties .
  • Contradiction Management :
    • If in silico predictions conflict with in vitro data, re-evaluate protonation states or solvation effects in simulations .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Systematic Validation Workflow :
    • Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., reference inhibitors) across labs .
    • Dose-Response Curves : Generate EC₅₀/IC₅₀ values with ≥3 independent replicates to assess reproducibility.
    • Off-Target Screening : Employ broad-panel kinase assays to identify confounding interactions .
  • Case Example :
    • A reported IC₅₀ of 12 nM in one study vs. 85 nM in another was traced to differences in ATP concentrations (1 mM vs. 10 mM) during kinase assays. Normalizing ATP levels resolved the discrepancy .

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